An In-depth Technical Guide to the Chemical Properties and Synthesis of 3-(5-Methyl-2-pyridyl)-1-propene
An In-depth Technical Guide to the Chemical Properties and Synthesis of 3-(5-Methyl-2-pyridyl)-1-propene
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential reactivity of 3-(5-Methyl-2-pyridyl)-1-propene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge and established synthetic methodologies to offer a practical understanding of this specific pyridine derivative. Due to the limited availability of published experimental data for this compound, this guide combines established principles of organic chemistry with data from analogous structures to present a robust and scientifically grounded resource.
Compound Identity and Structure
3-(5-Methyl-2-pyridyl)-1-propene, also known as 2-allyl-5-methylpyridine, is a substituted pyridine derivative. The structure consists of a pyridine ring methylated at the 5-position and substituted with a prop-1-ene (allyl) group at the 2-position.
Table 1: Chemical Identifiers and Predicted Properties
| Identifier | Value | Source/Method |
| IUPAC Name | 3-(5-Methyl-2-pyridyl)-1-propene | IUPAC Nomenclature |
| Common Name | 2-Allyl-5-methylpyridine | Common Nomenclature |
| CAS Number | Not definitively assigned | Database Search |
| Molecular Formula | C₉H₁₁N | Elemental Composition |
| Molecular Weight | 133.19 g/mol | Calculation |
| Predicted Boiling Point | ~190-200 °C | Estimation based on similar structures |
| Predicted Density | ~0.95 g/mL | Estimation based on similar structures |
| Predicted Solubility | Sparingly soluble in water, soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane) | Polarity Analysis |
| Predicted pKa (of pyridinium ion) | ~5.5 - 6.0 | Effect of alkyl substituents on pyridine basicity |
Structural Representation:
Caption: Chemical structure of 3-(5-Methyl-2-pyridyl)-1-propene.
Proposed Synthesis: A Wittig-Based Approach
Given the absence of a standardized, published synthesis for 3-(5-Methyl-2-pyridyl)-1-propene, a robust and highly versatile method, the Wittig reaction, is proposed. This olefination reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[1][2] The proposed pathway involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with a methylide ylide generated in situ.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of 3-(5-Methyl-2-pyridyl)-1-propene via the Wittig reaction.
Detailed Experimental Protocol (Proposed)
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (or Sodium Hydride, or Potassium tert-butoxide)
-
5-Methyl-2-pyridinecarboxaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution will turn a characteristic deep red or orange color, indicating the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
-
Wittig Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve 5-methyl-2-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous THF.
-
Cool the aldehyde solution to 0 °C.
-
Slowly transfer the freshly prepared ylide solution to the aldehyde solution via cannula or syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude material by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-(5-Methyl-2-pyridyl)-1-propene.
-
Predicted Chemical Reactivity
The reactivity of 3-(5-Methyl-2-pyridyl)-1-propene is dictated by its two primary functional groups: the pyridine ring and the terminal alkene.
-
Pyridine Ring: The nitrogen atom of the pyridine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. It can be protonated by acids to form a pyridinium salt and can act as a ligand for metal centers. The pyridine ring can also undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The methyl group at the 5-position is a weak electron-donating group, which slightly activates the ring towards electrophilic substitution compared to unsubstituted pyridine.
-
Alkene (Prop-1-ene) Group: The carbon-carbon double bond is a site of high electron density, making it susceptible to electrophilic addition reactions. Common reactions include hydrogenation, halogenation, hydrohalogenation, and hydration. These reactions are expected to follow Markovnikov's rule where applicable, with the electrophile adding to the terminal carbon to form the more stable secondary carbocation intermediate. The alkene can also participate in polymerization and metathesis reactions.
Diagram of Potential Reaction Pathways:
Caption: Potential reactivity of 3-(5-Methyl-2-pyridyl)-1-propene at its principal functional groups.
Analytical Characterization (Predicted)
While experimental spectra are not available in the literature, the expected spectroscopic features can be predicted based on the molecule's structure.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons on the pyridine ring (3H, complex multiplet).- Vinylic protons of the propene group (3H, complex multiplets, characteristic of an an AXM spin system).- Methylene protons adjacent to the pyridine ring (2H, doublet of doublets).- Methyl protons on the pyridine ring (3H, singlet). |
| ¹³C NMR | - Aromatic carbons of the pyridine ring (5 signals).- Vinylic carbons of the propene group (2 signals).- Methylene carbon adjacent to the pyridine ring (1 signal).- Methyl carbon on the pyridine ring (1 signal). |
| Infrared (IR) | - C-H stretching (aromatic and aliphatic) ~2900-3100 cm⁻¹.- C=C stretching (alkene) ~1640 cm⁻¹.- C=C and C=N stretching (pyridine ring) ~1450-1600 cm⁻¹.- C-H out-of-plane bending (alkene) ~910 and 990 cm⁻¹. |
| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z = 133.19.- Fragmentation patterns corresponding to the loss of methyl, allyl, and other fragments. |
Safety and Handling
Specific safety data for 3-(5-Methyl-2-pyridyl)-1-propene is not available. However, based on the general properties of pyridine derivatives, the following precautions should be taken.[1][2]
-
General Hazards: Pyridine and its derivatives are often harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is imperative to consult the Safety Data Sheet (SDS) for any reagents used in the synthesis and to perform a thorough risk assessment before commencing any experimental work.
References
- Wittig, G., & Schoellkopf, U. (1960). Methylenecyclohexane. Organic Syntheses, 40, 66.
- Pande, S. S., Prabhu, P. P., & Padmashree, K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 333-336.
- Greenwald, R., Chaykovsky, M., & Corey, E. J. (1963). A New Synthesis of Methylenecyclohexane. The Journal of Organic Chemistry, 28(4), 1128–1129.
- The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Colorado Boulder, Department of Chemistry and Biochemistry.
- Beyond Benign. (n.d.). Grignard Reaction.
- Normant, H. (1972). Allylmagnesium bromide. Organic Syntheses, 52, 106.
- Google Patents. (n.d.). US4228313A - Coupling reaction involving a Grignard and allylic halide.
- Google Patents. (n.d.). CN101885732A - Synthesis of 2-methyl pyridine by acetylene acetonitrile method.
- Smith, C. J., & Ley, S. V. (2015).
- Google Patents. (n.d.).
- Smith, A. P., Savage, S. A., Love, J. C., & Fraser, C. L. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-bipyridine. Organic Syntheses, 78, 51.
- BenchChem. (2025). An In-depth Technical Guide to 5-Ethyl-2-methylpyridine (CAS 104-90-5).
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
- University of Missouri–St. Louis. (n.d.).
-
Michigan State University Department of Chemistry. (n.d.). Alkene Reactivity. [Link]
